molecular formula C17H15N3O2 B12886675 Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]- CAS No. 821784-31-0

Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12886675
CAS No.: 821784-31-0
M. Wt: 293.32 g/mol
InChI Key: ZUMKAZPRYGVAFY-UHFFFAOYSA-N
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Description

3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide is a complex organic compound that features a furan ring, a pyridine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan-3-ylmethylamine: This can be achieved through the reaction of furan-3-carboxaldehyde with an amine under reductive amination conditions.

    Synthesis of the Pyridin-3-yl Intermediate: The pyridine ring can be functionalized at the 3-position using various electrophilic aromatic substitution reactions.

    Coupling Reaction: The furan-3-ylmethylamine is then coupled with the pyridin-3-yl intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds such as furan-2-carboxamide and furan-3-carboxamide share structural similarities with 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide.

    Pyridine Derivatives: Compounds like pyridin-3-ylmethanamine and pyridin-3-ylcarboxamide are structurally related.

Uniqueness

What sets 3-(5-((Furan-3-ylmethyl)amino)pyridin-3-yl)benzamide apart is its unique combination of a furan ring, a pyridine ring, and a benzamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

821784-31-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

3-[5-(furan-3-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C17H15N3O2/c18-17(21)14-3-1-2-13(6-14)15-7-16(10-19-9-15)20-8-12-4-5-22-11-12/h1-7,9-11,20H,8H2,(H2,18,21)

InChI Key

ZUMKAZPRYGVAFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=COC=C3

Origin of Product

United States

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